5-bromo-N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide
Overview
Description
5-bromo-N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide
Preparation Methods
The synthesis of 5-bromo-N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzoic acid, which undergoes acylation and subsequent reactions to form the desired compound . The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide include other 2-furanilides and related aromatic heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and properties. Some examples include:
- 5-bromoindole-2-carboxylic acid hydrazone derivatives
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrClN3O3/c20-16-10-9-15(26-16)18(25)22-14-7-3-11(4-8-14)17-23-19(27-24-17)12-1-5-13(21)6-2-12/h1-10H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQPBEJCNSFJFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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